molecular formula C7H15ClN4 B1446817 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride CAS No. 1820718-61-3

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

Cat. No.: B1446817
CAS No.: 1820718-61-3
M. Wt: 190.67 g/mol
InChI Key: XAVAKTWVHSHKSE-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15ClN4. It is a derivative of pentan-1-amine, where a triazole ring is attached to the fifth carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

    Reagents: Azide, alkyne, copper(I) catalyst

    Solvent: Typically a mixture of water and an organic solvent like tert-butanol

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-triazol-1-yl)butan-2-amine hydrochloride
  • 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride
  • 4-(1H-1,2,3-triazol-1-yl)butan-1-amine hydrochloride

Uniqueness

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which provides distinct chemical and biological properties.

Properties

IUPAC Name

5-(triazol-1-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c8-4-2-1-3-6-11-7-5-9-10-11;/h5,7H,1-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKTWVHSHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

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